N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide
Description
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group and a methylphenoxy group attached to an acetamide backbone
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-4-3-5-13(8-11)22-10-16(19)17-14-7-6-12(2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWJFVOHTMHDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387270 | |
| Record name | STK222626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6080-09-7 | |
| Record name | STK222626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 2-position, forming 4-methyl-2-nitroacetanilide.
Phenoxylation: The nitro compound is then reacted with 3-methylphenol in the presence of a base such as potassium carbonate to form the corresponding phenoxy derivative.
Acetylation: Finally, the phenoxy derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(4-methyl-2-aminophenyl)-2-(3-methylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-2-nitroaniline and 3-methylphenoxyacetic acid.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and phenoxy groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide
- N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
- N-(4-methyl-2-nitrophenyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions in various applications, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
